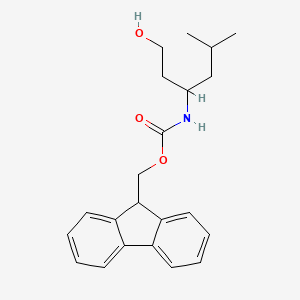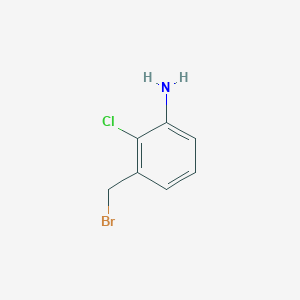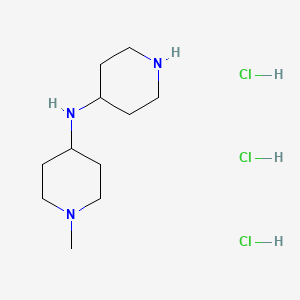
1-Methyl-N-(piperidin-4-yl)piperidin-4-amine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-N-(piperidin-4-yl)piperidin-4-amine trihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is significant in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various drugs .
Méthodes De Préparation
The synthesis of 1-Methyl-N-(piperidin-4-yl)piperidin-4-amine trihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and its derivatives.
Reaction Conditions: The piperidine derivative undergoes methylation and subsequent amination to introduce the desired functional groups.
Industrial Production: In an industrial setting, the synthesis is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity. .
Analyse Des Réactions Chimiques
1-Methyl-N-(piperidin-4-yl)piperidin-4-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Major Products: The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-Methyl-N-(piperidin-4-yl)piperidin-4-amine trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Researchers use it to study the effects of piperidine derivatives on biological systems.
Industry: The compound is used in the production of various chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Methyl-N-(piperidin-4-yl)piperidin-4-amine trihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-Methyl-N-(piperidin-4-yl)piperidin-4-amine trihydrochloride can be compared with other piperidine derivatives:
Similar Compounds: Examples include 1-(1-Methylpiperidin-4-yl)piperidin-4-amine and N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride.
Uniqueness: This compound is unique due to its specific functional groups and the resulting pharmacological properties.
Propriétés
Formule moléculaire |
C11H26Cl3N3 |
|---|---|
Poids moléculaire |
306.7 g/mol |
Nom IUPAC |
1-methyl-N-piperidin-4-ylpiperidin-4-amine;trihydrochloride |
InChI |
InChI=1S/C11H23N3.3ClH/c1-14-8-4-11(5-9-14)13-10-2-6-12-7-3-10;;;/h10-13H,2-9H2,1H3;3*1H |
Clé InChI |
POTBPSPRDZUTMN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)NC2CCNCC2.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


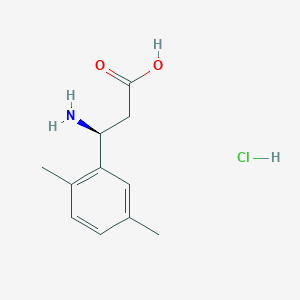
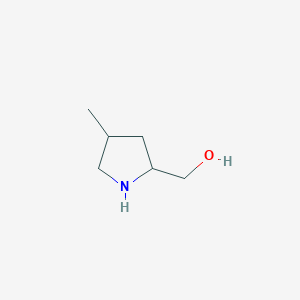
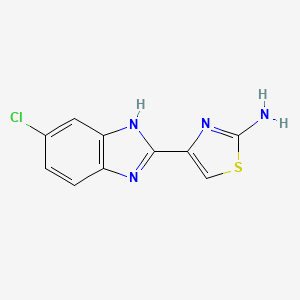
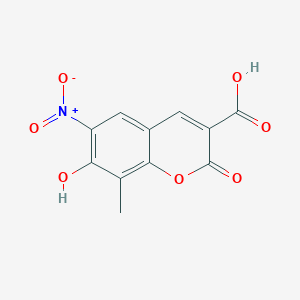




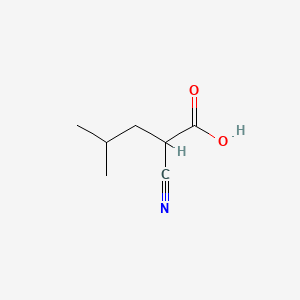


![12-hydroxy-1,10-bis(2-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12943999.png)
